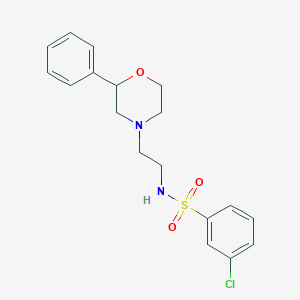
3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. CPB belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.
Scientific Research Applications
Oxidative Cross-Coupling Reactions
Benzenesulfonamides have been used in oxidative cross-coupling reactions to produce complex molecules. For example, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters in the presence of a catalyst system under air to produce derivatives in high yields. This illustrates the compound's utility in synthesizing novel organic molecules with potential applications in materials science and drug development (Miura et al., 1998).
Directed Metalation Group (DMG) Applications
Benzenesulfonamide is highlighted as a powerful Directed Metalation Group (DMG), with vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This suggests the chemical's potential in heterocyclic synthesis and as a precursor in various organic syntheses, demonstrating its flexibility and utility in complex organic chemistry reactions (Familoni, 2002).
Antimicrobial and Anti-HIV Activity
Research on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety indicates antimicrobial and anti-HIV activity. This implies that derivatives of benzenesulfonamides, such as 3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, could be potential candidates for developing new antimicrobial and antiviral agents (Iqbal et al., 2006).
Biological Screening for Diverse Activities
Benzenesulfonamide derivatives have been screened for various biological activities, including antimicrobial, enzyme inhibition, and potential anticancer properties. This indicates the broad spectrum of biological research applications that benzenesulfonamide derivatives could contribute to, from understanding biological mechanisms to developing therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Chemical Genetics and Plant Biology
The use of benzenesulfonamide derivatives in inducing the triple response in Arabidopsis highlights its potential application in plant biology and chemical genetics. This demonstrates the compound's utility in modulating plant growth and development, providing a tool for understanding the molecular mechanisms governing these processes (Oh et al., 2017).
properties
IUPAC Name |
3-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-16-7-4-8-17(13-16)25(22,23)20-9-10-21-11-12-24-18(14-21)15-5-2-1-3-6-15/h1-8,13,18,20H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQTYMGDUDZJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
![3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2555189.png)
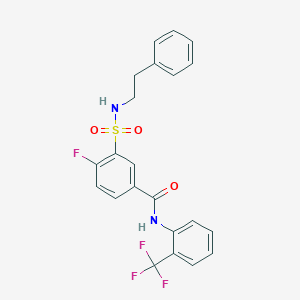
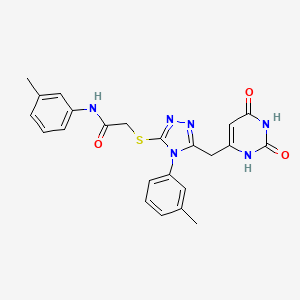

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)
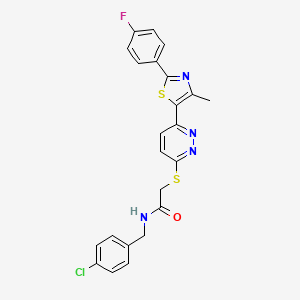
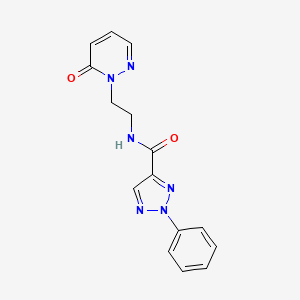
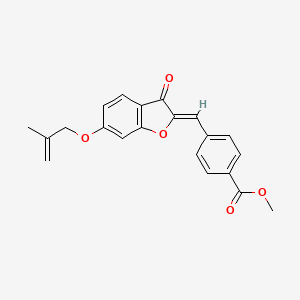
![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)
![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2555206.png)
![ethyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2555207.png)